
2-CHLORO-THIAZOLE-5-CARBOXAMIDE
Overview
Description
2-CHLORO-THIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals. The compound features a thiazole ring substituted with a chlorine atom at the 2-position and a carboxamide group at the 5-position. This unique structure imparts various chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-CHLORO-THIAZOLE-5-CARBOXAMIDE typically involves the reaction of ethyl 2-chlorothiazole-5-carboxylate with ammonia in methanol. The reaction mixture is cooled to 0°C, and ammonia is bubbled into the solution for 10 minutes. The reaction vessel is then sealed and stirred for approximately 3 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 undergoes nucleophilic substitution with various nucleophiles:
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Amines : Reacts with primary/secondary amines (e.g., methylamine, piperazine) in polar aprotic solvents (DMF, DMSO) at 80–120°C to form 2-amino-thiazole-5-carboxamide derivatives .
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Thiols : Forms thioether-linked analogs using aliphatic/aromatic thiols under basic conditions (K₂CO₃, EtOH, reflux) .
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Alcohols/Phenols : Methanol or phenol derivatives substitute chlorine via SNAr mechanisms with catalytic KI in DMF at elevated temperatures .
Table 1: Representative substitution reactions
Acylation and Carboxamide Functionalization
The carboxamide group participates in:
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Hydrolysis : Controlled acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis converts the carboxamide to carboxylic acid derivatives .
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Aminolysis : Reacts with hydrazines to form thiazole-5-carbohydrazides, precursors for heterocyclic systems like 1,3,4-thiadiazoles .
Key finding : Acylation at the carboxamide nitrogen enhances cellular permeability of kinase inhibitors, as demonstrated by 2.5-fold improved IC₅₀ values in Abl kinase assays .
Cycloaddition and Cross-Coupling Reactions
The thiazole ring enables:
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1,3-Dipolar cycloadditions : Reacts with nitrile oxides in CH₃CN at 60°C to form fused isoxazoline-thiazole hybrids with antitumor activity (IC₅₀ = 1.2–2.8 μM against MCF-7) .
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Suzuki couplings : Palladium-catalyzed coupling with arylboronic acids produces biarylthiazoles under microwave irradiation (100°C, 30 min) .
Mechanistic insight : DFT studies reveal the C5-carboxamide group electronically activates the thiazole ring, lowering the activation energy for cross-couplings by 12–15 kcal/mol compared to unsubstituted thiazoles .
Biological Activity Correlation
Structural modifications via these reactions directly impact pharmacological properties:
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Chlorine replacement : 2-Amino analogs show 10–50x greater Src kinase inhibition (IC₅₀ = 0.8 nM) than parent chlorine derivatives .
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Carboxamide derivatization : N-phenyl substitution improves logP by 1.2 units, enhancing blood-brain barrier penetration in rodent models .
This reactivity profile establishes this compound as a critical scaffold for developing kinase-targeted therapeutics, particularly in oncology. Recent advances in its functionalization strategies continue to enable structure-activity relationship optimizations for improved drug candidates .
Scientific Research Applications
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a chemical compound with diverse applications in scientific research, including pharmaceutical development, agricultural chemistry, biochemical research, material science, and diagnostic tools . This compound is also a core component of the anticancer drug dasatinib, used to treat leukemia [6, 4].
Scientific Research Applications
Pharmaceutical Development
- 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide serves as a key intermediate in synthesizing various pharmaceuticals, particularly anticancer agents . Its structure allows modifications that enhance therapeutic efficacy .
- Thiazole derivatives, including 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, have anticancer properties and can inhibit biological targets such as cell cycle and cell membrane enzyme-linked receptors .
- Studies have explored the potential of thiazole-containing compounds as antitumor agents, with some demonstrating remarkable activity against colon carcinoma and lung cancer cell lines . Novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized and evaluated for biological activities, with one compound exhibiting high antiproliferative potency on human K563 leukemia cells, comparable to dasatinib .
- A new method has been developed for synthesizing 2-amino-N-(-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide, with demonstrated application in the efficient synthesis of the anticancer drug dasatinib .
Agricultural Chemistry
- It is used in agrochemical formulations, providing pest control solutions . The compound's properties contribute to creating safer, more effective pesticides that minimize environmental impact .
Biochemical Research
- Researchers use the compound in studies related to enzyme inhibition and protein interactions, helping to understand biochemical pathways and disease mechanisms .
Material Science
- The compound is explored in developing novel materials, particularly in creating polymers with enhanced thermal and mechanical properties, which can be beneficial in various industrial applications .
Diagnostic Tools
- Its unique chemical properties make it suitable for use in diagnostic assays, helping to detect specific biomarkers in medical research and clinical diagnostics .
Anticancer Activity Evaluation
The antitumor activity of newly synthesized compounds, including thiazole derivatives, has been determined against liver carcinoma cell lines, using Doxorubicin as a reference standard . The concentration of test compounds required to kill 50% of the cell population (IC50) is determined, with cytotoxic activity expressed as the mean IC50 of three independent experiments .
Synthesis of Derivatives
Mechanism of Action
The mechanism of action of 2-CHLORO-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily due to its ability to inhibit certain enzymes and proteins, leading to various therapeutic outcomes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Aminothiazole: Another thiazole derivative with similar biological activities.
2-Phenylthiazole: Known for its antimicrobial properties.
2-Methylthiazole: Used in flavor and fragrance industries.
Uniqueness: 2-CHLORO-THIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a chlorine atom and a carboxamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
2-Chloro-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Chemical Formula : CHClNOS
- Molecular Weight : 285.17 g/mol
- Structure : The compound features a thiazole ring, which is known for its biological activity.
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit potent antitumor properties. A notable study synthesized a series of phenylamide derivatives based on this compound, revealing significant antiproliferative effects against various cancer cell lines.
Key Findings:
- Compound 6d : N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide showed high antiproliferative potency against K563 leukemia cells, comparable to dasatinib (IC < 1 µM). However, it was less effective against mammary (MDA-MB 231) and colon carcinoma cells (MCF-7 and HT-29: IC = 20.2 and 21.6 µM respectively) .
Compound | Cancer Cell Line | IC (µM) |
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6d | K563 | < 1 |
6d | MDA-MB 231 | > 100 |
6d | MCF-7 | 20.2 |
6d | HT-29 | 21.6 |
This structure-activity relationship study indicates that modifications to the core structure can significantly impact the compound's efficacy against different cancer types .
Antibacterial Activity
The antibacterial properties of thiazole derivatives have also been explored. A recent study reported that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values for selected compounds were as low as 3.12 µg/mL against various strains, including Methicillin Resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
2d | S. aureus | 8 |
2d | E. faecalis | 8 |
Various | Gram-negative strains | ≤ 3.12 |
These findings highlight the potential of thiazole derivatives as effective antibacterial agents, particularly in treating resistant strains .
Case Studies
- Antitumor Efficacy : A study focused on the dual Src/Abl kinase inhibitor BMS-354825 (related to thiazole derivatives), demonstrating substantial cytotoxic effects on human leukemia cell lines, including HL-60 and Jurkat cells . This case underscores the importance of thiazole scaffolds in developing targeted cancer therapies.
- Antimicrobial Resistance : Another investigation into the antibacterial activity of thiazole derivatives against clinical isolates showed promising results in inhibiting biofilm formation, a critical factor in bacterial resistance . This suggests that compounds like this compound could play a role in combating biofilm-associated infections.
Properties
IUPAC Name |
2-chloro-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2OS/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXORRGGVNFVCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698519 | |
Record name | 2-Chloro-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761454-63-1 | |
Record name | 2-Chloro-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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